REACTION_CXSMILES
|
C([N:3]([CH2:6]C)CC)C.[N-]=[N+]=[N-].P([O-])(OC1C=CC=CC=1)(OC1C=CC=CC=1)=[O:12].[C:28]([OH:32])([CH3:31])([CH3:30])[CH3:29].[Br:33][C:34]1[N:45]=[C:37]2[CH:38]=[C:39](C([O-])=O)[CH:40]=[CH:41][N:36]2[N:35]=1>C(OCC)(=O)C>[Br:33][C:34]1[N:45]=[C:37]2[CH:38]=[C:39]([NH:3][C:6](=[O:12])[O:32][C:28]([CH3:31])([CH3:30])[CH3:29])[CH:40]=[CH:41][N:36]2[N:35]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.39 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
diphenyl phosphate azide
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
BrC1=NN2C(C=C(C=C2)C(=O)[O-])=N1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The obtained mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in (Example 3.15)
|
Type
|
WAIT
|
Details
|
at 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the mixed solution was then filtered with Celite
|
Type
|
WASH
|
Details
|
The filtrate was washed with a saturated sodium hydrogen carbonate aqueous solution (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was then purified by silica gel column chromatography (silica gel:eluent; heptane:ethyl acetate=75:25-50:50)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN2C(C=C(C=C2)NC(OC(C)(C)C)=O)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |